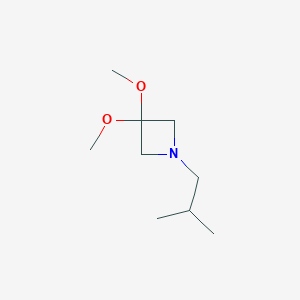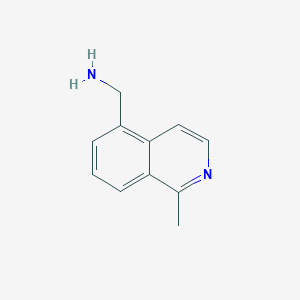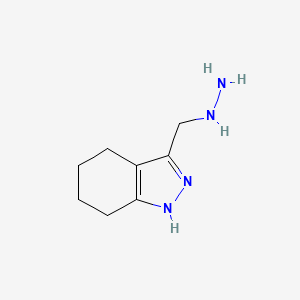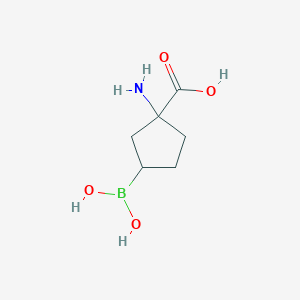
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime is an organic compound with the molecular formula C11H13NO It is a derivative of naphthalene, specifically a tetrahydronaphthalene, which has been modified to include an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime typically involves the following steps:
Formation of 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde: This intermediate can be synthesized through the hydrogenation of naphthalene-2-carbaldehyde under specific conditions.
Oximation: The aldehyde group in 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde is then converted to an oxime group using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at a controlled temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for maximum efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde: The parent compound without the oxime group.
Naphthalene-2-carbaldehyde oxime: A similar compound with a different degree of hydrogenation.
Uniqueness
5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde oxime is unique due to its specific structure, which combines the properties of tetrahydronaphthalene and oxime groups. This combination allows it to participate in a variety of chemical reactions and interact with biological systems in ways that similar compounds may not.
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
(NZ)-N-(5,6,7,8-tetrahydronaphthalen-2-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C11H13NO/c13-12-8-9-5-6-10-3-1-2-4-11(10)7-9/h5-8,13H,1-4H2/b12-8- |
Clave InChI |
WBHROEHBOZAPIT-WQLSENKSSA-N |
SMILES isomérico |
C1CCC2=C(C1)C=CC(=C2)/C=N\O |
SMILES canónico |
C1CCC2=C(C1)C=CC(=C2)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Isoxazolo[5,4-b]quinoline](/img/structure/B11913196.png)


![5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11913225.png)
![3H-Benzo[e]indazole](/img/structure/B11913232.png)
![Cyclopenta[B]chromene](/img/structure/B11913239.png)





